1-Bromo-3-(1-propen-2-yl)benzene
Overview
Description
1-Bromo-3-(1-propen-2-yl)benzene is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Supramolecular Features
1-Bromo-3-(1-propen-2-yl)benzene, among other derivatives, has been studied for its crystal structures and supramolecular features. The 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, including compounds similar to this compound, show interesting supramolecular features like (non-classical) hydrogen bonding, parallel-displaced π–π interactions, and close N⋯I contacts (Stein, Hoffmann, & Fröba, 2015).
Kinetic Studies in Gas Phase Elimination
This compound has been used in the study of gas-phase elimination kinetics. Research on (2-bromoethyl)benzene and 1-bromo-3-phenylpropane, which is structurally similar to this compound, has provided insights into the homogeneous, unimolecular elimination process and the mechanisms of these reactions (Chuchani & Martín, 1990).
Synthesis of Ethynylferrocene Compounds
The synthesis of ethynylferrocene compounds using derivatives like 1,3-dibromo-5-(ferrocenylethynyl)benzene and 1-bromo-3,5-bis(ferrocenylethynyl)benzene, which are structurally related to this compound, has been a subject of interest. These compounds have been studied for their electrochemical properties, including chemically reversible oxidations (Fink et al., 1997).
Applications in Diels-Alder Reactions
The application of similar compounds in Diels-Alder reactions has been explored, particularly in the synthesis of ortho-CF2Br-Substituted Biaryls. This research demonstrates the versatility of this compound derivatives in organic synthesis and reaction mechanisms (Muzalevskiy et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, bromobenzene, indicates that it is a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects . It is advised to handle this compound with appropriate personal protective equipment and to avoid release to the environment .
Mechanism of Action
Target of Action
As a brominated compound, it may interact with various biological targets, including proteins and enzymes, through electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of 1-Bromo-3-(1-propen-2-yl)benzene involves electrophilic aromatic substitution reactions . In these reactions, the benzene ring acts as a nucleophile and attacks the bromine electrophile, forming a carbocation intermediate that loses a proton to regenerate the aromatic ring . This interaction results in the substitution of a hydrogen atom on the benzene ring with the bromine atom .
Biochemical Pathways
Brominated compounds like this can potentially disrupt various biochemical pathways due to their reactivity and potential for bioaccumulation .
Pharmacokinetics
Its molecular weight of 19707200 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Brominated compounds can potentially cause cellular damage due to their reactivity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability .
Properties
IUPAC Name |
1-bromo-3-prop-1-en-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFSXGLQLQHDCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25108-58-1 | |
Record name | 1-bromo-3-(prop-1-en-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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